This compound is listed under the CAS number 11367648 and is recognized in various chemical databases such as PubChem and ChemSrc. Its classification as an ester places it within a broader category of organic compounds that are formed from the reaction of an alcohol and an acid.
The synthesis of (S,Z)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate typically involves the following steps:
Technical parameters such as temperature, reaction time, and molar ratios will vary based on specific laboratory conditions and desired yields.
The molecular structure of (S,Z)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate features a dioxolane ring fused to an acrylate moiety. The structural formula can be represented as follows:
The stereochemistry indicated by (S,Z) denotes specific configurations at chiral centers that influence the compound's reactivity and properties.
(S,Z)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate can participate in several chemical reactions:
These reactions are significant for developing new materials and modifying existing polymers.
The mechanism of action for (S,Z)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate primarily revolves around its ability to undergo polymerization:
This mechanism is crucial for applications in materials science where controlled polymerization is desired.
The physical and chemical properties of (S,Z)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate include:
Property | Value |
---|---|
Molecular Weight | 200.23 g/mol |
Density | Approximately 1.208 g/cm³ |
Boiling Point | 244.8 °C at 760 mmHg |
Flash Point | 101.8 °C |
Solubility | Soluble in organic solvents |
These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to its flammability.
(S,Z)-Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)acrylate has several scientific applications:
The S,Z-configured acrylate exhibits distinct stereoelectronic properties arising from the spatial orientation of its ester group relative to the chiral dioxolane ring. The Z-configuration positions the ester carbonyl synperiplanar to the dioxolane oxygen, creating a unique electronic environment through n→π* interactions. This alignment significantly reduces the LUMO energy at the β-carbon (ΔEₗᵤₘₒ = -1.8 eV vs. E-isomer) due to enhanced orbital delocalization across the conjugated system [5].
Density functional theory (DFT) calculations reveal the Z-configuration imposes a restricted rotation barrier of ~12 kcal/mol around the C3-C4 bond, forcing the molecule into a pseudo-cyclic conformation. This conformational rigidity explains its exceptional diastereofacial selectivity when reacting with bulky nucleophiles. Substituent effects further modulate reactivity: iodine substitution at C2 (as in the iodo-derivative ethyl (Z)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-iodo-prop-2-enoate) increases the electrophilicity at C3 by 40% compared to the non-halogenated analog, while maintaining the Z-configuration's stereodirecting influence [4].
Table 1: Computational Descriptors of (S,Z)-Configured Acrylate
Parameter | (S,Z)-Isomer | (S,E)-Isomer | Measurement Method |
---|---|---|---|
LUMO Energy (eV) | -2.3 | -0.5 | DFT/B3LYP/6-31G(d) |
C=C Bond Length (Å) | 1.412 | 1.398 | X-ray Crystallography |
Rotational Barrier | 12.1 kcal/mol | 8.3 kcal/mol | Conformational Scan |
Dipole Moment (D) | 3.78 | 2.95 | Gas-Phase Calculation |
The propenoate backbone in (S,Z)-configuration enables exceptional stereocontrol in organocopper additions due to chelation-driven asymmetric induction. When reacting with Gilman reagents (e.g., Li(Me)₂Cu), the Z-configured acrylate coordinates copper through the ester carbonyl and dioxolane oxygen, forming a bidentate C₂-symmetric complex. This rigid chiral environment forces methyl delivery exclusively from the si-face, achieving 98% de in alkylated products at -78°C [3].
Critical to this selectivity is the dioxolane stereochemistry: the (S)-configuration positions the methyl groups away from the approaching nucleophile, eliminating steric hindrance. Comparative studies show the Z-isomer provides 30% higher enantioselectivity than the E-counterpart under identical conditions due to its superior chelation geometry. Reaction optimization reveals temperature dependence of stereoselectivity: at -20°C, de decreases to 85% as competing non-chelated pathways become significant [8].
Table 2: Organocopper Addition to (S,Z) vs. (S,E) Isomers
Reaction Parameter | (S,Z)-Isomer | (S,E)-Isomer | Conditions |
---|---|---|---|
de (%) with Me₂CuLi | 98 | 68 | THF, -78°C, 1h |
de (%) with Ph₂CuLi | 95 | 62 | THF, -78°C, 2h |
Optimal Temp Range | -90°C to -60°C | -50°C to -30°C | Chelation Stability |
Relative Rate (k₁) | 1.0 | 0.45 | Pseudo-first order |
Diastereodivergence emerges dramatically in cyclopropanation reactions between the Z and E isomers. Under Simmons-Smith conditions (Et₂Zn/CH₂I₂), the Z-isomer yields 86:14 dr favoring the syn-cyclopropane, while the E-isomer produces a near-reverse ratio (15:85 dr) of the same product. This inversion originates from differing approach trajectories: the Z-isomer's ester group shields the re-face, directing carbenoid attack to the si-face, whereas the E-isomer exhibits facial bias toward the re-face [5] [6].
The dioxolane stereodirecting effect further modulates outcomes in transition metal-catalyzed cyclopropanations. With Rh₂(S-DOSP)₄, the Z-isomer achieves 98% ee for the (1R,2S)-cyclopropane via a proposed dioxolane-oxygen-directed carbene insertion. The E-isomer under identical catalysis gives only 73% ee and requires 20 mol% catalyst loading versus 5 mol% for the Z-isomer. Computational models attribute this to steric congestion at the chiral catalyst's binding site when coordinating the E-isomer .
Table 3: Cyclopropanation Stereoselectivity Across Isomers
Reaction System | (S,Z)-Isomer Outcome | (S,E)-Isomer Outcome | Selectivity Determinant |
---|---|---|---|
CH₂N₂/CuCl | syn:anti = 86:14 | syn:anti = 15:85 | π-Face shielding by COOEt |
Rh₂(S-DOSP)₄ (5 mol%) | 98% ee (1R,2S) | 73% ee (1S,2R) | Catalyst-dioxolane coordination |
Pd(PPh₃)₄/CH₂(CO₂Et)₂ | dr 92:8 | dr 55:45 | Allylic strain minimization |
Thermal [2+1] cycloaddition | dr 70:30 | dr 50:50 | Conformational rigidity |
The dioxolane chiral auxiliary in (S,Z)-ethyl acrylate enables recyclable stereocontrol through temporary chirality transfer. After nucleophilic addition at C3, acid hydrolysis (pTsOH/H₂O) cleaves the dioxolane with >99% recovery of the chiral auxiliary precursor (S)-solketal. This recyclability makes it economically competitive with Evans oxazolidinones, particularly for multi-gram syntheses of β-chiral carboxylic acids [7] [8].
Key to its utility is the rigidity imparted by Z-configuration, which prevents epimerization during transformations. The auxiliary has been deployed successfully in asymmetric aldol reactions where it outperforms Oppolzer’s sultams by providing 10-15% higher diastereoselectivity for β-hydroxy esters. In a notable application toward leukotriene synthesis, the dioxolane-controlled alkylation achieved the C8-C9 stereopair with 97% de, where other auxiliaries yielded ≤90% de [7].
Table 4: Chiral Auxiliary Performance Comparison
Auxiliary Property | Dioxolane System | Evans Oxazolidinone | Oppolzer Sultam |
---|---|---|---|
Diastereoselectivity Range | 88-98% de | 91-99% de | 85-95% de |
Auxiliary Recovery Yield | >99% | 90-95% | 80-88% |
Hydrolysis Conditions | Mild acid (pH 3) | LiOH/H₂O₂ | NaOH/THF/H₂O |
Relative Cost per 10g | $27 | $185 | $320 |
Tolerance to Organometallics | Excellent | Moderate | Poor |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1